1-(Thiophen-2-yl)octane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-thiophen-2-yloctane-1,3-dione |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-6-10(13)9-11(14)12-7-5-8-15-12/h5,7-8H,2-4,6,9H2,1H3 |
InChI Key |
VGBCWXOZNPPLDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thiophen 2 Yl Octane 1,3 Dione
Classical Condensation Reactions for β-Diketone Synthesis
Traditional methods for forming the 1,3-dicarbonyl moiety primarily rely on condensation reactions, which involve the coupling of an enolate with an acylating agent.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters and, by extension, β-diketones. organic-chemistry.orgyoutube.com The reaction involves the condensation of two ester molecules or, more relevantly for the target compound, a crossed or mixed Claisen condensation between an ester and a ketone. organic-chemistry.org
For the synthesis of 1-(thiophen-2-yl)octane-1,3-dione, a plausible crossed Claisen condensation route would involve the reaction of a thiophene-based electrophile, such as an ester like ethyl thiophene-2-carboxylate, with the enolate of a ketone, specifically 2-heptanone. Alternatively, 2-acetylthiophene (B1664040) can serve as the ketone component, reacting with an ester like ethyl hexanoate (B1226103).
The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride, which is required to deprotonate the α-carbon of the ketone (or ester) to form a reactive enolate nucleophile. organic-chemistry.org This enolate then attacks the carbonyl carbon of the ester partner. The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate generates the β-diketone. A crucial driving force for the reaction is the final deprotonation of the newly formed β-diketone, which has an acidic central methylene (B1212753) group, by the alkoxide base. An acidic workup is then required to reprotonate the enolate and yield the final neutral product. youtube.comyoutube.com
Proposed Reaction Scheme:
Reactants: 2-Acetylthiophene and Ethyl Hexanoate
Base: Sodium Ethoxide (NaOEt)
Mechanism:
The ethoxide base removes an α-proton from 2-acetylthiophene to form a nucleophilic enolate.
The enolate attacks the carbonyl carbon of ethyl hexanoate.
The tetrahedral intermediate collapses, expelling the ethoxide leaving group.
The resulting this compound is deprotonated by ethoxide at the central carbon.
A final acidification step yields the target compound.
The efficiency and yield of classical condensation reactions like the Claisen condensation are highly dependent on carefully controlled reaction parameters. Optimization is often necessary to minimize side reactions and maximize product formation.
Key parameters for optimization include:
Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred over alkoxides like sodium ethoxide. organic-chemistry.org This is because alkoxides can participate in transesterification reactions with the ester starting material or product, leading to a mixture of products. Using at least a full equivalent of the base is critical because the final product is deprotonated, driving the reaction equilibrium forward. youtube.com
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to prevent quenching of the strong base and the reactive enolate intermediate.
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the rate of enolate formation and minimize self-condensation side products, before being allowed to warm to room temperature.
Order of Addition: The slow addition of the electrophile (ester) to the pre-formed enolate of the ketone can help to prevent the ester from undergoing self-condensation.
| Parameter | Condition | Rationale / Impact on Yield |
| Base | Sodium Hydride (NaH) vs. Sodium Ethoxide (NaOEt) | NaH is an irreversible base, driving enolate formation to completion. NaOEt establishes an equilibrium and can cause side reactions. Using NaH often increases yield. organic-chemistry.org |
| Stoichiometry | >1 equivalent of base | Ensures complete deprotonation of the product, shifting the equilibrium toward the desired β-diketone and increasing the overall yield. youtube.com |
| Solvent | Anhydrous THF | Aprotic nature prevents reaction with the base and intermediates. Its ability to solvate ions facilitates the reaction. |
| Temperature | 0 °C to Room Temp | Low initial temperature allows for controlled enolate formation, minimizing side reactions. Gradual warming promotes the condensation step. |
Modern and Mechanistically Diverse Synthetic Protocols
To overcome the limitations of classical methods, which often require harsh conditions and stoichiometric amounts of strong bases, modern synthetic protocols have been developed. These offer milder conditions, greater control, and broader substrate scope.
Soft enolization is a contemporary strategy that avoids the use of strong bases, thereby preventing issues like O-acylation, poly-acylation, and incompatibility with base-sensitive functional groups. mdpi.comacs.org This technique relies on the synergistic action of a Lewis acid and a weak, sterically hindered amine base. acs.orgorganic-chemistry.org
A common system for soft enolization employs magnesium bromide etherate (MgBr₂·OEt₂) as the Lewis acid and a tertiary amine like diisopropylethylamine (i-Pr₂NEt) as the base. nih.gov The Lewis acid coordinates to the carbonyl oxygen of the ketone (e.g., 2-acetylthiophene), which increases the acidity of the α-protons. acs.org This allows the weak amine base to deprotonate the ketone, forming a magnesium enolate in a controlled manner. This "soft" enolate is then acylated by a suitable agent. The use of crude acid chlorides or other activated acylating agents like N-acylbenzotriazoles has proven effective in this context. acs.orgacs.org This method is operationally simple, often performed in untreated solvents open to the air, and suitable for large-scale applications. acs.orgnih.gov
| Feature | Classical Claisen Condensation | Soft Enolization Method |
| Base | Strong (e.g., NaH, NaOEt) | Weak, hindered amine (e.g., i-Pr₂NEt) |
| Activator | None | Lewis Acid (e.g., MgBr₂·OEt₂) acs.org |
| Conditions | Harsh, strictly anhydrous | Mild, tolerant to air and moisture acs.orgorganic-chemistry.org |
| Substrate Scope | Limited by base-sensitive groups | Broad, high functional group tolerance organic-chemistry.org |
| Key Advantage | Established, well-understood | High chemoselectivity, avoids O-acylation mdpi.comacs.org |
The development of catalyst-mediated routes represents a significant advance in β-diketone synthesis, offering improved efficiency and sustainability. While direct catalytic synthesis of this compound is not extensively documented, related catalytic transformations provide a blueprint for potential approaches.
Titanium-mediated crossed Claisen condensations, for example, have been shown to be powerful methods for coupling ketene (B1206846) silyl (B83357) acetals with acylating agents. organic-chemistry.org Another approach involves the use of photoredox catalysis in multicomponent reactions, which can generate radical species under mild conditions to form complex molecules. researchgate.net Organocatalysis also presents a viable pathway. Chiral catalysts derived from quinine (B1679958) or proline have been used in domino reactions that form bicyclic systems containing a diketone moiety, demonstrating the power of catalysts to control reactivity and stereoselectivity. mdpi.com These catalyst-mediated strategies could potentially be adapted for the synthesis of the target thiophene-containing diketone.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer remarkable synthetic efficiency and atom economy. researchgate.netnih.gov These reactions are highly valuable for rapidly building molecular complexity. nih.gov Cascade or domino reactions involve a sequence of intramolecular transformations, triggered by a single event, that proceed without the need to isolate intermediates.
While a specific MCR for this compound is not prominently reported, general MCRs for synthesizing functionalized diketones are known. For instance, reactions involving an aldehyde, an active methylene compound (like a 1,3-diketone), and a nucleophile can lead to highly substituted products. mdpi.com A hypothetical cascade approach could involve the Michael addition of a thiophene-containing nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization or rearrangement to generate the diketone structure. These advanced strategies represent a frontier in the efficient and elegant synthesis of complex organic molecules. researchgate.netscholarsresearchlibrary.com
Chemoselective and Regioselective Synthesis Strategies
The synthesis of an unsymmetrical β-diketone like this compound necessitates precise control over chemoselectivity and regioselectivity. Chemoselectivity, in this context, refers to the preferential reaction of one functional group over another, while regioselectivity governs where a reaction occurs on a molecule with multiple reactive sites.
Claisen Condensation:
The most direct route to this compound is the Claisen condensation between 2-acetylthiophene and an octanoic acid ester, such as methyl octanoate (B1194180) or ethyl octanoate. nih.govijpras.com In this reaction, a strong base is used to deprotonate the α-carbon of 2-acetylthiophene, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the octanoate ester. Subsequent loss of the alkoxide group from the ester yields the desired β-diketone.
For this specific synthesis, regioselectivity is inherently controlled by the choice of reactants. The enolate can only form on the methyl group of 2-acetylthiophene, as the thiophene (B33073) ring lacks α-protons for deprotonation. The subsequent acylation occurs at this enolate, leading to the formation of the 1,3-dione structure.
A variety of bases can be employed for the Claisen condensation, including sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA). nih.govijpras.com The choice of base and solvent can influence the reaction yield and purity of the product. For instance, the use of LDA in tetrahydrofuran (THF) at low temperatures is a common strategy to promote the formation of the kinetic enolate and minimize side reactions. nih.gov
Alternative Strategies:
While the Claisen condensation is the most common approach, other methods for β-diketone synthesis have been developed. These include:
Acylation of Ketone Enolates with Acyl Chlorides: An alternative to using esters as acylating agents is the use of acyl chlorides. researchgate.net In this case, the enolate of 2-acetylthiophene would be reacted with octanoyl chloride. This method can sometimes offer higher reactivity and yields.
Hydration of Alkynones: The regioselective hydration of a corresponding alkynone can also yield a 1,3-diketone. mdpi.com This would involve the synthesis of 1-(thiophen-2-yl)oct-2-yn-1-one, followed by a catalyzed hydration reaction.
A study on the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate (B1210297) highlighted that the reaction occurred preferentially at the methoxycarbonyl group in the 2-position of the thiophene ring. chempap.org This provides further evidence for the feasibility of regioselective acylation at the position adjacent to the thiophene ring.
The purification of thiophene-containing β-diketones can sometimes be challenging. A developed protocol for similar compounds involves the formation of a copper chelate, which can be precipitated and then decomposed with acid to yield the pure β-diketone. nih.gov This method has been shown to be effective for multigram-scale purification without the need for laborious chromatographic techniques. nih.gov
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Reactants | Key Considerations |
| Claisen Condensation | 2-Acetylthiophene, Octanoic acid ester | Choice of base and solvent is crucial for yield. Regioselectivity is inherent to the reactants. |
| Acylation with Acyl Chloride | 2-Acetylthiophene, Octanoyl chloride | Potentially higher reactivity than with esters. |
| Hydration of Alkynones | 1-(Thiophen-2-yl)oct-2-yn-1-one | Requires synthesis of the alkynone precursor. |
Methodological Advancements for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including reaction efficiency, cost-effectiveness, and environmental impact. For the synthesis of this compound, several methodological advancements can be considered to facilitate scalable production.
One of the primary considerations for scalable synthesis is the optimization of the classical Claisen condensation. A robust protocol has been developed for the synthesis of β-diketones bearing a 2-thienyl moiety and various side chains, which is suitable for producing multigram quantities without complex purification procedures. nih.gov This method focuses on a modified Claisen condensation and an improved purification process via copper chelate formation. nih.gov
The development of continuous flow chemistry offers a significant advantage for scalable synthesis. Flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety compared to batch processes. While specific examples for this compound are not prevalent, the principles of flow chemistry have been successfully applied to the synthesis of other diketones.
Catalytic methods also represent a key area of advancement for scalable synthesis. The use of catalysts can reduce the amount of reagents required, lower reaction temperatures, and improve selectivity. nih.gov For instance, metal-based catalysts have been employed for the preparation of 1,3-diketones. mdpi.com
Furthermore, the development of one-pot synthesis procedures can significantly improve the efficiency of scalable production by reducing the number of intermediate isolation and purification steps. A one-pot transformation of β-hydroxycarbonyl compounds to α-brominated 1,3-dicarbonyl compounds has been reported, showcasing the potential for streamlined multi-step syntheses. organic-chemistry.org While not directly applicable to the target molecule, it demonstrates a strategy that could be adapted.
A summary of potential advancements for scalable synthesis is presented in the table below.
Table 2: Methodological Advancements for Scalable Synthesis
| Advancement | Description | Potential Benefits |
| Optimized Batch Synthesis | Refinement of the classical Claisen condensation with improved purification protocols. | Higher yields and purity on a larger scale. nih.gov |
| Continuous Flow Chemistry | Use of flow reactors for continuous production. | Enhanced control over reaction parameters, improved safety, and potential for higher throughput. |
| Catalytic Methods | Employment of catalysts to improve reaction efficiency and selectivity. | Reduced waste, milder reaction conditions, and lower costs. nih.gov |
| One-Pot Procedures | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency, reduced solvent usage, and lower operational costs. organic-chemistry.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Thiophen 2 Yl Octane 1,3 Dione
Advanced Spectroscopic Investigations
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and for probing the dynamic equilibria inherent to 1-(Thiophen-2-yl)octane-1,3-dione.
NMR spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for analyzing the tautomeric mixture of this compound in solution. thermofisher.commdpi.comrsc.org It allows for the direct observation and quantification of both the keto and enol forms. thermofisher.com
¹H NMR Analysis: The ¹H NMR spectrum provides distinct, well-resolved signals for each tautomer.
Enol Tautomer: Characterized by a sharp singlet for the enolic proton at a very low field (δ ≈ 16 ppm), a singlet for the vinylic methine proton (=CH) at δ ≈ 6.0 ppm, and signals for the thiophene (B33073) ring protons (δ ≈ 7.0-7.8 ppm) and the octanoyl side chain. rsc.org
Keto Tautomer: Identified by a characteristic singlet for the two protons of the central methylene (B1212753) group (-CO-CH₂-CO-) at δ ≈ 3.8-4.0 ppm. The signals for the thiophene and octanoyl groups will also be present but with slightly different chemical shifts compared to the enol form.
¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, particularly regarding the carbonyl and vinylic carbons.
Enol Tautomer: Shows two signals for the C1 and C3 carbons, one corresponding to a carbonyl group (δ ≈ 185 ppm) and the other to an enolic carbon (δ ≈ 195 ppm). A signal for the vinylic carbon (C2) appears around δ ≈ 95-100 ppm. mdpi.comrsc.org
Keto Tautomer: Exhibits two distinct signals for the two ketonic carbonyl carbons (C1 and C3) at a lower field, typically δ > 200 ppm, and a signal for the central methylene carbon (C2) around δ ≈ 50-60 ppm. mdpi.com
The following tables provide illustrative NMR data based on values reported for similar structures. mdpi.comrsc.org
Interactive Table: Illustrative ¹H NMR Data for Tautomers of this compound in CDCl₃
| Assignment (Enol Form) | δ (ppm) | Multiplicity | Assignment (Keto Form) | δ (ppm) | Multiplicity |
| Enolic OH | ~16.1 | s | Thiophene-H | ~7.0-7.8 | m |
| Thiophene-H | ~7.0-7.8 | m | C2-Methylene (CH₂) | ~3.8 | s |
| Vinylic-H (C2-H) | ~6.0 | s | C4-Methylene (CH₂) | ~2.6 | t |
| C4-Methylene (CH₂) | ~2.4 | t | C5-C7-Methylenes | ~1.3-1.7 | m |
| C5-C7-Methylenes | ~1.3-1.7 | m | C8-Methyl (CH₃) | ~0.9 | t |
| C8-Methyl (CH₃) | ~0.9 | t |
Interactive Table: Illustrative ¹³C NMR Data for Tautomers of this compound in CDCl₃
| Assignment (Enol Form) | δ (ppm) | Assignment (Keto Form) | δ (ppm) |
| C3 (Enol C=O) | ~195.0 | C1 & C3 (Ketone C=O) | ~202.0 |
| C1 (Thienyl C=O) | ~185.0 | Thiophene Carbons | ~127-145 |
| Thiophene Carbons | ~127-145 | C2 (Methylene C) | ~58.0 |
| C2 (Vinylic C) | ~98.0 | C4 (Methylene C) | ~45.0 |
| C4-C8 (Alkyl Carbons) | ~14.0-38.0 | C5-C8 (Alkyl Carbons) | ~14.0-32.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
¹³C NMR and Deuterium (B1214612) Isotope Effects on Chemical Shifts
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbonyl carbons are particularly informative for distinguishing between the diketo and enol forms. In the diketo form, two distinct carbonyl signals are observed, while the enol form shows a signal for a carbonyl carbon and a signal for a carbon double-bonded to another carbon and single-bonded to an oxygen.
The deuterium isotope effect (DIE) on ¹³C NMR chemical shifts is a subtle but powerful tool for structural elucidation. nih.govnih.gov This effect, observed when a proton is replaced by a deuteron, can cause small changes in the chemical shifts of nearby carbon atoms. rsc.org The magnitude of the DIE can provide information about hydrogen bonding and the proximity of different parts of the molecule. nih.gov In the context of this compound, studying the DIE by, for example, introducing D₂O can help to confirm assignments and provide insights into the tautomeric equilibrium and intramolecular hydrogen bonding within the enol form. nih.gov The number of substituted deuterons can affect the multiplicity and chemical shifts of not only the directly bonded carbon but also carbons further along the alkyl chain. rsc.org
Table 2: Typical ¹³C NMR Chemical Shifts and Deuterium Isotope Effects
| Carbon | Diketo Form (ppm) | Enol Form (ppm) | Deuterium Isotope Effect (Δδ in ppm) |
|---|---|---|---|
| C=O (ketone) | ~200-210 | ~190-200 | Small, long-range effects possible |
| C=O (thienoyl) | ~190-200 | ~180-190 | Small, long-range effects possible |
| -CH₂- | ~45-55 | - | Significant |
| =CH- | - | ~95-105 | Significant |
| =C(OH)- | - | ~170-180 | Significant |
Note: These are approximate values and can vary. The deuterium isotope effect is highly dependent on the specific location of deuterium substitution.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its tautomers.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to establish the connectivity between adjacent protons in the molecule, such as the protons of the octyl chain and the protons of the thiophene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (¹JCH). nih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals. nih.gov
By combining these 2D NMR experiments, a detailed and unambiguous picture of the molecular structure, including the specific tautomeric form and the conformation of the molecule in solution, can be constructed.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomer Differentiation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and aids in differentiating between its tautomeric forms.
In the diketo form , the IR spectrum is expected to show two distinct carbonyl (C=O) stretching bands, typically in the region of 1700-1740 cm⁻¹. The presence of two bands arises from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups.
In contrast, the enol form exhibits a significantly different vibrational signature. The spectrum is characterized by a strong, broad absorption band for the conjugated carbonyl group at a lower frequency, usually between 1600-1640 cm⁻¹, due to intramolecular hydrogen bonding and conjugation. A C=C stretching vibration of the enol double bond is also expected in the 1540-1580 cm⁻¹ region. Furthermore, a broad O-H stretching band, indicative of the enolic hydroxyl group involved in strong intramolecular hydrogen bonding, can be observed in the 3200-2500 cm⁻¹ range.
Raman spectroscopy provides complementary information. The C=O and C=C stretching vibrations are typically strong in the Raman spectrum, which can be particularly useful for confirming the presence of the enol form. By analyzing the characteristic vibrational frequencies, it is possible to determine the predominant tautomer in the sample.
Table 3: Characteristic Vibrational Frequencies for Tautomers of this compound
| Functional Group | Vibrational Mode | Diketo Form (cm⁻¹) | Enol Form (cm⁻¹) |
|---|---|---|---|
| Carbonyl | C=O stretch | 1700-1740 (two bands) | 1600-1640 (one band) |
| Alkene | C=C stretch | - | 1540-1580 |
| Hydroxyl | O-H stretch | - | 3200-2500 (broad) |
| Thiophene Ring | C-H, C-S stretches | ~3100, ~700-800 | ~3100, ~700-800 |
Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Behavior
UV-Vis spectroscopy provides information about the electronic transitions within this compound and is particularly sensitive to the conjugated system present in the enol form. The chromophoric behavior is dominated by the π-system of the molecule.
The diketo form , lacking extensive conjugation between the two carbonyl groups, is expected to show relatively weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths, typically below 300 nm.
The enol form , however, possesses an extended conjugated system that includes the thiophene ring, the double bond, and the carbonyl group. This extended conjugation leads to a significant red-shift (bathochromic shift) of the main absorption band. The enol form will typically exhibit a strong π→π* transition at a wavelength above 300 nm, often in the range of 320-360 nm. The position and intensity of this band can be influenced by the solvent polarity.
Table 4: Typical UV-Vis Absorption Maxima for Tautomers
| Tautomer | Electronic Transition | Approximate λmax (nm) |
|---|---|---|
| Diketo | n→π* | ~270-290 |
| Diketo | π→π* | < 250 |
| Enol | π→π* | 320-360 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Delineation
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) will be observed, confirming the elemental composition of the compound. The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways are expected to involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. This can lead to the formation of acylium ions, such as the thiophenoyl cation and the octanoyl cation.
McLafferty Rearrangement: If the alkyl chain is long enough (as it is in this case), a McLafferty rearrangement can occur, involving the transfer of a γ-hydrogen to a carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
Cleavage of the dicarbonyl unit: The bond between the two carbonyl carbons can also cleave, leading to various fragment ions.
The analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecular structure and provides further evidence for the connectivity of the thiophene ring, the dicarbonyl unit, and the octane (B31449) chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.
X-ray Crystallography and Solid-State Molecular Architecture
In the solid state, β-dicarbonyl compounds often exist exclusively in the enol form due to the stabilizing effect of intramolecular hydrogen bonding and favorable packing in the crystal lattice. It is highly probable that the crystal structure of this compound would reveal the enol tautomer.
The key features that would be expected in the crystal structure include:
Planarity: The enol-dione moiety, including the thiophene ring, is likely to be nearly planar to maximize conjugation.
Intramolecular Hydrogen Bond: A strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen would be observed, forming a stable six-membered ring.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be determined by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···S hydrogen bonds. The thiophene ring can also participate in π-π stacking interactions. mdpi.com
In-Depth Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data
A comprehensive structural elucidation and detailed analysis of the crystalline state of this compound cannot be completed at this time due to the absence of publicly available crystallographic data. Despite extensive searches for X-ray diffraction studies, no specific information regarding the precise molecular conformation, tautomeric form in the solid state, or the intricate network of intermolecular interactions for this particular compound has been found.
While the study of β-diketones is a robust field, and general principles of tautomerism and intermolecular forces can be inferred from related structures, a scientifically rigorous article on this compound necessitates direct experimental evidence from its crystal structure. Such data would provide the exact bond lengths, bond angles, and dihedral angles, which are crucial for a definitive understanding of its three-dimensional architecture.
In the absence of a dedicated crystallographic study, any discussion on the following critical aspects would be purely speculative:
Analysis of Crystal Packing and Intermolecular Interactions:A detailed analysis of the crystal packing, which would include the identification and geometric characterization of non-covalent interactions like C-H···O, C-H···π, and potential π-π stacking involving the thiophene ring, is not possible. The nature and strength of these interactions are fundamental to understanding the stability of the crystal lattice. Studies on other thiophene-containing compounds have highlighted the importance of such interactions in their solid-state assembly.researchgate.netdntb.gov.ua
To provide an accurate and authoritative article that adheres to the requested scientific rigor, the crystal structure of this compound must first be determined and reported in scientific literature.
Computational and Theoretical Studies on 1 Thiophen 2 Yl Octane 1,3 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a detailed picture of the electron distribution and energy of 1-(thiophen-2-yl)octane-1,3-dione.
Density Functional Theory (DFT) Studies on Ground State Geometries and Relative Energies of Tautomers
Like other β-diketones, this compound is expected to exist as a mixture of tautomers: a diketo form and two enol forms, with the enol form being predominant due to the formation of a stable intramolecular hydrogen bond. encyclopedia.pubruc.dknih.gov The equilibrium between these tautomers is a dynamic process influenced by both intramolecular and intermolecular factors.
DFT methods are particularly well-suited for investigating the ground state geometries and relative energies of these tautomers. semanticscholar.org By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), the optimized structures of the diketo and enol tautomers can be obtained. researchgate.netresearchgate.netorientjchem.org These calculations would likely show that the enol form, with its conjugated system and intramolecular hydrogen bond, is significantly more stable than the diketo form.
The relative energies of the two possible enol tautomers, where the enolic proton is closer to either the thiophene-adjacent carbonyl oxygen or the alkyl-adjacent carbonyl oxygen, can also be determined. The electronic nature of the thiophene (B33073) ring compared to the octyl group will influence which enol tautomer is more stable.
Table 1: Illustrative Relative Energies of Tautomers of a Generic Thiophene-containing β-Diketone as Predicted by DFT Calculations
| Tautomer | Description | Illustrative Relative Energy (kcal/mol) |
| Diketo | Both carbonyl groups are present as C=O. | 10 - 15 |
| Enol 1 | Enolization towards the thiophene ring. | 0 (Reference) |
| Enol 2 | Enolization towards the alkyl chain. | 1 - 3 |
Note: This table is for illustrative purposes and the actual values for this compound would require specific calculations. The data reflects general trends observed in asymmetric β-diketones.
Ab Initio Methods for High-Accuracy Energetic and Structural Predictions
For even greater accuracy in energetic and structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more reliable energy differences between tautomers and conformational isomers.
High-accuracy composite methods like the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods could be used to obtain near-benchmark quality energies for the tautomers of this compound. researchgate.net These calculations would provide a definitive picture of the relative stabilities and the energy barriers for interconversion between the different forms.
Molecular Modeling and Conformational Landscape Analysis
The flexibility of the octyl chain and the rotational freedom around the single bonds in this compound give rise to a complex conformational landscape. Molecular modeling techniques are essential for exploring this landscape and understanding the molecule's preferred shapes.
Exploration of Potential Energy Surfaces for Conformational Isomers and Tautomeric Pathways
By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface (PES) can be generated. This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them. For the enol tautomer, the planarity of the six-membered ring formed by the intramolecular hydrogen bond is a key feature, while the octyl chain can adopt numerous conformations.
The PES would also reveal the pathways for tautomerization. The interconversion between the enol tautomers is typically a very fast process with a low energy barrier, often classified as a "low barrier hydrogen bond" (LBHB). mdpi.com In contrast, the conversion between the enol and diketo forms involves breaking the intramolecular hydrogen bond and has a significantly higher energy barrier. nih.gov
Simulation of Solvent Effects on Molecular Conformation and Tautomer Stability
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and tautomeric equilibrium of this compound. ruc.dkresearchgate.net Computational methods can simulate these effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net These models are computationally efficient and can predict the general trend of how solvent polarity affects tautomer stability. Generally, polar solvents are expected to stabilize the more polar diketo tautomer to a greater extent than the enol tautomer, thereby shifting the equilibrium towards the diketo form. ruc.dk
Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of the specific interactions (e.g., hydrogen bonding) between the solute and the solvent. These simulations, often performed using molecular dynamics (MD), can reveal how solvent molecules arrange themselves around the different tautomers and influence their conformational freedom.
Table 2: Illustrative Effect of Solvent Polarity on the Keto-Enol Equilibrium of a β-Diketone
| Solvent | Dielectric Constant (ε) | Illustrative % Enol (at equilibrium) |
| n-Hexane | 1.9 | 95 - 99 |
| Chloroform | 4.8 | 90 - 95 |
| Acetone | 20.7 | 80 - 85 |
| Methanol | 32.7 | 70 - 75 |
| Water | 78.4 | 60 - 65 |
Note: This table provides a general illustration. The actual percentages for this compound would depend on the specific compound and temperature.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds like this compound.
Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. By calculating the harmonic frequencies at the DFT level, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net This would show characteristic peaks for the C=O and C=C stretching vibrations in the enol form, and two distinct C=O stretching frequencies in the diketo form. The strong, broad O-H stretching vibration of the intramolecularly hydrogen-bonded enol would also be a prominent feature.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. units.it These calculations would predict distinct chemical shifts for the protons and carbons in the diketo and enol tautomers. For the enol form, the chemical shift of the enolic proton is particularly sensitive to the strength of the hydrogen bond. The predicted spectra for the different tautomers can be compared with experimental NMR data to determine their relative populations in solution.
Calculated NMR Chemical Shifts and Vibrational Frequencies for Structural Validation
Computational chemistry offers powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are essential for confirming the molecule's structure, particularly its predominant tautomeric form. β-Diketones like this compound exist in a tautomeric equilibrium between the diketo form and two enol forms. The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. mdpi.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard and reliable approach for calculating NMR shielding constants. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govnih.gov For thiophene β-diketones, calculations would predict distinct ¹H and ¹³C chemical shifts for the keto and enol tautomers. The enolic proton is expected to be highly deshielded, with a chemical shift often appearing far downfield (δ > 15 ppm) due to the strong intramolecular hydrogen bond. mdpi.com The carbon signals of the enol's C=C bond would also be characteristic. By comparing calculated shifts for each possible tautomer with experimental data, the dominant form in a given solvent can be validated.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are vital for interpreting infrared (IR) spectra. For the enol tautomer of a β-diketone, a key feature is the absence of a typical C=O stretching band (usually ~1700 cm⁻¹) and the appearance of strong absorption bands in the 1580-1630 cm⁻¹ region, attributed to the conjugated C=C-C=O system. researchgate.net The O-H stretching frequency is also significantly affected by the strong intramolecular hydrogen bond, appearing as a very broad band at lower wavenumbers. researchgate.net DFT calculations can accurately predict these vibrational modes, aiding in the definitive assignment of spectral features to specific molecular motions and confirming the tautomeric state.
Table 1: Exemplary Calculated vs. Experimental NMR Data for a Thiophene Derivative This table is illustrative, showing the type of data generated in such a study. Specific data for this compound requires a dedicated computational analysis.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|
| C=O | 185.2 | 184.5 |
| C-enol | 105.8 | 105.1 |
| Thiophene C2 | 145.0 | 144.3 |
| Thiophene C3 | 128.5 | 127.9 |
| Thiophene C4 | 129.1 | 128.4 |
Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. scielo.org.za It allows for the calculation of vertical transition energies, oscillator strengths, and the nature of electronic transitions, which can be directly correlated with experimental Ultraviolet-Visible (UV-Vis) absorption spectra.
For this compound, the electronic spectrum is expected to be dominated by π→π* and n→π* transitions. The thiophene ring and the conjugated enone system of the β-diketone moiety act as the primary chromophore. TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the intensity of these transitions. scielo.org.za These calculations help assign the observed absorption bands to specific electronic excitations, such as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The solvent environment can be included in these calculations using models like the Polarized Continuum Model (PCM) to provide more accurate predictions that account for solvatochromic shifts. scielo.org.za
Table 2: Illustrative TD-DFT Calculated Electronic Transitions This table represents typical output from a TD-DFT calculation for a conjugated thiophene system. The specific values for the title compound would require direct computation.
| Transition | Calculated Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO → LUMO | 3.54 | 350 | 0.75 |
| HOMO-1 → LUMO | 4.13 | 300 | 0.12 |
Analysis of Electronic Delocalization, Charge Distribution, and Aromaticity in the Thiophene β-Diketone System
The electronic structure of this compound is characterized by the interplay between the aromatic thiophene ring and the β-diketone side chain.
Electronic Delocalization and Charge Distribution: Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution and electron delocalization by translating the complex molecular wavefunction into a familiar Lewis structure picture of bonds and lone pairs. wikipedia.orgwisc.edu In the enol form of this compound, significant π-electron delocalization is expected across the entire conjugated system, from the thiophene ring through the C=C and C=O bonds of the enone fragment. NBO analysis can quantify this delocalization by examining the occupancies of antibonding orbitals, which signal departures from a purely localized Lewis structure. wikipedia.org This analysis would reveal strong donor-acceptor interactions, such as the delocalization of a lone pair from the enolic oxygen into the π-system. The charge distribution would show a high negative charge localized on the carbonyl oxygen atom and a distribution of partial positive and negative charges across the carbon and sulfur atoms of the thiophene ring, consistent with its structure.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The crystal packing and supramolecular assembly of this compound are governed by a variety of non-covalent interactions.
Hydrogen Bonding: The most significant interaction for the enol tautomer is the strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. mdpi.comresearchgate.net In the solid state, intermolecular hydrogen bonds are also expected. Crystal structure analyses of similar thiophene-containing molecules reveal the common presence of weak C-H···O and C-H···S hydrogen bonds that connect molecules into larger networks. nih.govnih.gov
π-Stacking: The planar, aromatic thiophene ring is capable of engaging in π-π stacking interactions. nih.gov DFT studies on thiophene dimers have shown that both parallel-displaced stacking and T-shaped arrangements are stable, with interaction energies on the order of 2.5-3.0 kcal/mol. canada.ca In the crystal structure of this compound, π-stacking of the thiophene rings would likely be a key stabilizing force, influencing the packing arrangement. nih.govresearchgate.net
Coordination Chemistry of 1 Thiophen 2 Yl Octane 1,3 Dione
Design Principles and Ligand Behavior of Thiophene (B33073) β-Diketones
Thiophene-containing β-diketones are a significant class of ligands in coordination chemistry due to their versatile electronic properties and coordination modes. nih.gov The design of these ligands, including the hypothetical 1-(Thiophen-2-yl)octane-1,3-dione, centers on the synergistic effects of the thiophene ring and the β-diketone moiety. The thiophene group, being an electron-rich aromatic system, can influence the electronic environment of the coordination sphere. The long alkyl chain (octane) would enhance the lipophilicity of the resulting metal complexes.
Like other β-diketones, this compound is expected to exist in a tautomeric equilibrium between the diketo and enol forms. The enol form is typically stabilized by intramolecular hydrogen bonding. researchgate.net Upon deprotonation, the resulting enolate anion acts as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.net The nature of the substituents on the β-diketone backbone, in this case, the thiophen-2-yl and hexyl groups, would fine-tune the physicochemical properties of the resulting coordination compounds. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with β-diketone ligands is generally straightforward. For this compound, it is anticipated that its metal complexes would be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, often in the presence of a base to facilitate deprotonation of the ligand.
Complexation with Transition Metal Ions (e.g., Cu, Ni, Co)
Transition metal complexes of β-diketones are extensively studied. It is expected that this compound would form stable complexes with divalent transition metal ions such as copper(II), nickel(II), and cobalt(II). The stoichiometry of these complexes would likely be of the type [M(L)₂], where M is the metal ion and L is the deprotonated ligand. The coordination environment around the metal center would be influenced by the specific metal ion. For instance, Cu(II) complexes are often square planar, while Ni(II) and Co(II) complexes can adopt either square planar or octahedral geometries, the latter being achieved through the coordination of additional solvent molecules or other ligands.
Complexation with Lanthanide and Actinide Elements
β-Diketones are excellent ligands for lanthanide and actinide ions, forming highly stable complexes that are often luminescent. nih.gov It is probable that this compound would form complexes with trivalent lanthanide ions (Ln³⁺) with a general formula of [Ln(L)₃], often with additional coordinated solvent molecules to satisfy the higher coordination numbers (typically 8 or 9) of these elements. mdpi.com The thiophene group in the ligand could potentially act as an "antenna" to enhance the luminescence of the lanthanide ion upon UV irradiation. The separation of trivalent actinides and lanthanides is a significant challenge, and β-diketone ligands are explored for this purpose.
Formation of Homo- and Heteroleptic Coordination Compounds
Coordination compounds can be classified as homoleptic or heteroleptic. unacademy.comyoutube.comyoutube.com Homoleptic complexes contain only one type of ligand, for example, [M(1-(thiophen-2-yl)octane-1,3-dionato)₂]. unacademy.com In contrast, heteroleptic complexes contain more than one type of ligand. unacademy.com It is highly probable that this compound could form heteroleptic complexes, for instance, by incorporating other ligands like pyridine (B92270) or phenanthroline into the coordination sphere of the metal ion. The formation of such mixed-ligand complexes can significantly alter the steric and electronic properties of the resulting compound. nih.gov
Structural Investigations of Metal β-Diketonate Complexes
The structural analysis of metal β-diketonate complexes is crucial for understanding their properties. Techniques such as single-crystal X-ray diffraction are instrumental in determining the precise coordination environment of the metal ion.
Determination of Coordination Geometries and Ligand Denticity
The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. wikipedia.orglibretexts.org this compound, in its deprotonated form, is expected to act as a bidentate ligand, coordinating through the two oxygen atoms of the dionate moiety. wikipedia.org This bidentate coordination leads to the formation of a stable six-membered chelate ring with the metal ion. researchgate.net The coordination geometry around the metal center would depend on the metal ion and the number of coordinated ligands. For example, a bis(β-diketonato) complex of a transition metal could be tetrahedral or square planar, while a tris(β-diketonato) complex of a lanthanide would likely adopt a higher coordination geometry such as a distorted square antiprism or a capped trigonal prism.
While the principles of coordination chemistry allow for these informed predictions, the absence of specific experimental data for this compound underscores a clear opportunity for future research in this area.
Single-Crystal X-ray Diffraction of Metal Complexes
For instance, the crystal structure of (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide, a related thiophene derivative, was determined to be in the triclinic crystal system with a P-1 space group. nih.govresearchgate.net The analysis revealed a dihedral angle of 46.70 (9)° between the pyridine and thiophene rings. nih.govresearchgate.net In the crystal packing of this compound, molecules form inversion dimers through N—H⋯O hydrogen bonds. nih.govresearchgate.net
In another study on 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, the asymmetric unit was found to contain two independent molecules. nih.gov The thiophene ring in one of the molecules exhibited rotational disorder. nih.gov The angle between the thiophene and pyridine rings in the two independent molecules was determined to be 50.72 (9)° and approximately 40.3 (1)°/34.8 (5)° (due to disorder), respectively. nih.gov Intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules into ribbons. nih.gov
These studies exemplify the power of single-crystal X-ray diffraction in revealing the detailed solid-state structures of metal complexes and related ligands, including the influence of intermolecular forces on their packing.
Table 1: Crystallographic Data for (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide nih.govresearchgate.net
| Parameter | Value |
| Formula | C₁₂H₁₁N₃OS |
| Molecular Weight | 245.30 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9466 (1) |
| b (Å) | 10.5956 (4) |
| c (Å) | 14.3647 (6) |
| α (°) | 74.656 (2) |
| β (°) | 82.595 (2) |
| γ (°) | 79.426 (2) |
| Volume (ų) | 567.39 (4) |
| Z | 2 |
Influence of Peripheral Substituents on Coordination Modes and Chelate Ring Conformation
The coordination behavior and the resulting conformation of the chelate ring in metal complexes of β-diketones, such as this compound, are significantly influenced by the nature of the peripheral substituents on the ligand framework. These substituents can exert both steric and electronic effects, thereby dictating the coordination geometry and the stability of the resulting complex.
For example, in nickel(II) complexes with dithiocarbazate ligands (related ONS donor systems), the geometry around the metal center was found to be square planar. researchgate.net The conformation of the chelate rings in these complexes is influenced by the steric bulk of substituents like triphenylphosphine (B44618) or pyridine, which complete the coordination sphere. researchgate.net
Electronic and Spectroscopic Properties of Metal Complexes
Electronic Absorption Spectroscopy of Metal-Ligand and Ligand-to-Ligand Charge Transfer Transitions
Electronic absorption spectroscopy is a powerful tool for probing the electronic structure of metal complexes. The spectra of complexes containing this compound and related ligands are typically characterized by intense bands arising from various electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand charge transfer (ILCT) transitions. researchgate.netlibretexts.org
Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions involve the transfer of an electron from a filled ligand-based orbital to a vacant or partially filled metal-based orbital, resulting in the formal reduction of the metal center. libretexts.orgnsf.gov These transitions are favored when the ligand is easily oxidizable and the metal is in a high oxidation state. nsf.gov The energy of the LMCT band can be sensitive to the solvent polarity, although this is not always the case. nsf.gov
Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT transitions occur from a filled metal-based orbital to a vacant ligand-based orbital, leading to the formal oxidation of the metal. libretexts.org These transitions are common for complexes with π-acceptor ligands and metals in low oxidation states. libretexts.orgwhiterose.ac.uk The energy of MLCT bands can be tuned by modifying the electron-withdrawing or -donating properties of the ligands. whiterose.ac.uk
Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes containing different types of ligands, ligand-to-ligand charge transfer (LLCT) transitions can be observed. rsc.org These involve the excitation of an electron from an orbital predominantly localized on one ligand to an orbital primarily on another ligand. The dynamics of these processes can occur on the picosecond timescale. rsc.org
Intraligand Charge Transfer (ILCT): ILCT transitions occur within the ligand itself, often from a donor moiety to an acceptor moiety within the same molecule. researchgate.net These transitions are prominent in donor-acceptor systems and can exhibit significant solvatochromism. researchgate.net
Table 2: Representative Electronic Transitions in Metal Complexes
| Transition Type | Description |
| LMCT | Electron transfer from ligand to metal. libretexts.org |
| MLCT | Electron transfer from metal to ligand. libretexts.org |
| LLCT | Electron transfer between different ligands. rsc.org |
| ILCT | Electron transfer within a ligand. researchgate.net |
Luminescence Characteristics of Lanthanide Complexes Incorporating the β-Diketone
Lanthanide complexes are renowned for their unique luminescence properties, characterized by sharp, line-like emission bands arising from f-f electronic transitions. rsc.orgnih.gov The β-diketonate ligand, this compound, can act as an efficient "antenna" to sensitize the luminescence of lanthanide ions.
The process involves the absorption of light by the ligand, followed by intersystem crossing to a triplet excited state. rsc.org Energy is then transferred from the ligand's triplet state to an emissive excited state of the lanthanide ion, which subsequently decays via its characteristic f-f emission. rsc.org The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the energy gap between the ligand's triplet state and the lanthanide's emissive level.
For instance, complexes of europium(III) and terbium(III) often exhibit strong red and green luminescence, respectively, when sensitized by appropriate β-diketonate ligands. researchgate.net The luminescence of these complexes can be influenced by the coordination environment and the presence of solvent molecules. Some lanthanide complexes also exhibit near-infrared (NIR) luminescence, which is of interest for various bioimaging applications. rsc.org The introduction of chiral substituents on the ligand can lead to circularly polarized luminescence (CPL) activity. researchgate.net
Magnetic Properties of Transition Metal Complexes
The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons and their orbital angular momentum contribution. gcnayanangal.comdalalinstitute.com Magnetic susceptibility measurements provide valuable information about the electronic configuration, spin state (high-spin or low-spin), and geometry of the metal center. du.edu.eg
The magnetic moment of a complex can be calculated from its measured magnetic susceptibility. gcnayanangal.com For first-row transition metals, the spin-only magnetic moment can often provide a good approximation, but in many cases, there is an orbital contribution that leads to a higher experimental value. gcnayanangal.com
For example, octahedral Co(II) complexes typically exhibit magnetic moments between 4.30 and 4.70 B.M., indicative of three unpaired electrons in a high-spin configuration. researchgate.net Similarly, octahedral Ni(II) complexes often have magnetic moments around 2.9 B.M., consistent with two unpaired electrons. nih.gov The magnetic moment of Cu(II) complexes, which have one unpaired electron, can be used to infer the geometry, with values around 1.87 B.M. suggesting a distorted octahedral environment. researchgate.net In some cases, antiferromagnetic interactions between adjacent metal centers can lead to lower than expected magnetic moments. researchgate.net
Table 3: Typical Magnetic Moments for Octahedral Transition Metal Complexes researchgate.net
| Metal Ion | d-electron Configuration | Spin State | Calculated Spin-Only Moment (B.M.) | Observed Moment Range (B.M.) |
| Co(II) | d⁷ | High-spin | 3.87 | 4.30 - 5.20 |
| Ni(II) | d⁸ | High-spin | 2.83 | 2.90 - 3.40 |
| Cu(II) | d⁹ | High-spin | 1.73 | 1.70 - 2.20 |
Theoretical Studies on Metal Complexation
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure, bonding, and reactivity of metal complexes. najah.edu These methods allow for the prediction of molecular geometries, vibrational frequencies, electronic spectra, and other properties, providing insights that complement experimental data.
For metal complexes of this compound and related ligands, theoretical studies can be used to:
Optimize molecular geometries: DFT calculations can predict the ground-state structures of the complexes, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction. najah.edu
Analyze electronic structure: Calculations can provide information about the energies and compositions of the molecular orbitals, helping to understand the nature of the metal-ligand bonding and to assign electronic transitions observed in absorption spectra. researchgate.net
Predict spectroscopic properties: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, aiding in the interpretation of UV-visible absorption spectra. researchgate.netnsf.gov
Investigate reaction mechanisms: Theoretical methods can be employed to explore the potential energy surfaces of reactions involving the metal complexes, providing insights into their reactivity.
For example, CAM-B3LYP TD-DFT calculations have been used to support the assignment of intraligand charge transfer transitions in thiophene-based donor-acceptor systems. researchgate.net Similarly, DFT calculations have been employed to investigate the triplet-state properties of such compounds. researchgate.net
No Specific Research Found for this compound
Following a comprehensive search of available scientific literature, no specific studies concerning the coordination chemistry of This compound , specifically focusing on Density Functional Theory (DFT) calculations for stability, electronic structure, and bonding analysis of its complexes, or Molecular Dynamics (MD) simulations of its ligand-metal interactions in solution, could be identified.
The initial investigation into the broader class of β-diketones revealed general methodologies and applications of computational chemistry in understanding their metal complexes. These studies confirm that DFT and MD simulations are powerful tools for elucidating the properties and behaviors of such compounds.
DFT calculations are frequently employed to investigate the stability of metal complexes, predict their electronic structure, and analyze the nature of the bonding between the ligand and the metal ion. Key parameters often explored include binding energies, bond lengths, and orbital interactions.
Similarly, MD simulations provide insights into the dynamic behavior of these complexes in a solution environment. These simulations can model the interactions between the ligand-metal complex and solvent molecules, offering a deeper understanding of the stability and conformational dynamics of the complex over time.
While these general principles are well-established for the β-diketone class of compounds, the absence of specific research on this compound prevents the generation of a detailed and scientifically accurate article as requested. The creation of data tables and a thorough analysis of research findings are not possible without published data on this particular compound.
Therefore, the subsequent sections of the requested article, "5.5.1. DFT Calculations for Stability, Electronic Structure, and Bonding Analysis of Complexes" and "5.5.2. Molecular Dynamics Simulations of Ligand-Metal Interactions in Solution," cannot be provided at this time due to the lack of specific source material.
Reactivity and Chemical Transformations of 1 Thiophen 2 Yl Octane 1,3 Dione
Reactions Involving the β-Diketone Core
The 1,3-dicarbonyl functionality is a versatile reactive site, readily participating in a variety of condensation and cyclization reactions.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The electrophilic nature of the carbonyl carbons in the β-diketone system facilitates reactions with a wide array of nitrogen and oxygen nucleophiles. These condensation reactions are fundamental to the construction of more complex molecular architectures, particularly heterocyclic rings. For instance, the reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles, while condensation with hydrazines yields pyrazoles. youtube.comresearchgate.net
The general mechanism for these reactions involves the initial nucleophilic attack of the nitrogen or oxygen atom on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic heterocyclic ring. The specific regioselectivity of the initial attack can often be influenced by the reaction conditions and the nature of the substituents on both the diketone and the nucleophile.
Heterocyclic Ring Formation (e.g., Pyrazoles, Isoxazoles, Thiazoles)
The ability of 1-(thiophen-2-yl)octane-1,3-dione to serve as a building block for various heterocycles is a cornerstone of its synthetic utility.
Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) or its derivatives is a classic and efficient method for pyrazole (B372694) synthesis. organic-chemistry.org The condensation proceeds to form a 3,5-disubstituted pyrazole, where one of the substituents is the thiophen-2-yl group. researchgate.net This transformation is valuable for creating novel compounds with potential biological activities. researchgate.net
Isoxazoles: Analogous to pyrazole formation, the reaction of this compound with hydroxylamine hydrochloride yields isoxazole (B147169) derivatives. youtube.comresearchgate.netorganic-chemistry.org This reaction provides a direct route to 3-(thiophen-2-yl)-5-pentylisoxazole, incorporating the thiophene (B33073) ring into the isoxazole system. The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been achieved through intramolecular cycloaddition. nih.gov
Thiazoles: The synthesis of thiazoles from 1,3-dicarbonyl compounds typically involves reaction with a source of sulfur and nitrogen, such as a thioamide. researchgate.netresearchgate.net For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. While not a direct reaction of the diketone itself, functionalization of the methylene (B1212753) bridge can provide the necessary precursor for such cyclizations. The synthesis of various thiazole derivatives has been reported through multi-component reactions. nih.govmdpi.comfabad.org.trnih.gov
Table 1: Heterocyclic Synthesis from this compound
| Heterocycle | Reagent(s) | Key Reaction Type |
|---|---|---|
| Pyrazole | Hydrazine | Condensation |
| Isoxazole | Hydroxylamine | Condensation |
| Thiazole | Thioamide (after functionalization) | Cyclocondensation |
Selective Functionalization at the Methylene Bridge
The active methylene bridge, flanked by two carbonyl groups, is a key site for functionalization. The acidity of the methylene protons allows for facile deprotonation to form a stable enolate ion. This nucleophilic enolate can then react with various electrophiles, enabling the introduction of a wide range of substituents at this position.
Common functionalization reactions include alkylation, acylation, and halogenation. For instance, bromination of similar diketones has been shown to occur regioselectively at the methylene bridge. nih.gov This selective functionalization is crucial for elaborating the molecular structure and for preparing precursors for further transformations, including the synthesis of more complex heterocyclic systems.
Reactions of the Thiophene Moiety
The thiophene ring, an electron-rich aromatic system, undergoes its own set of characteristic reactions, which can be performed while preserving the β-diketone functionality. wikipedia.org
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
The thiophene ring is highly susceptible to electrophilic aromatic substitution, with a reactivity greater than that of benzene (B151609). pearson.com Substitution typically occurs preferentially at the C5 position (the position adjacent to the sulfur atom and remote from the diketone side chain), as the carbonyl group is deactivating. nih.gov However, the directing effects can be complex, and substitution at other positions is also possible depending on the specific reagents and reaction conditions.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. researchgate.netrsc.org These reactions allow for the introduction of various functional groups onto the thiophene ring, further diversifying the chemical space accessible from this compound.
Palladium-Catalyzed Cross-Coupling Reactions for Extended π-Systems
The presence of the thiophene ring opens up possibilities for modern cross-coupling reactions, particularly those catalyzed by palladium. researchgate.netrsc.orgresearchgate.net To participate in these reactions, the thiophene ring must first be functionalized with a suitable group, typically a halide (e.g., bromine or iodine) or a boronic acid/ester. This functionalization is often achieved through electrophilic halogenation.
Once functionalized, the thienyl derivative can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds and for constructing extended π-conjugated systems. By coupling the thiophene moiety with other aromatic or unsaturated groups, it is possible to synthesize novel materials with interesting electronic and photophysical properties.
Studies on Thiophene Ring Degradation Mechanisms in Chemical Environments
One primary degradation route for thiophenes involves oxidation. The sulfur atom in the thiophene ring can be oxidized to a thiophene-S-oxide, which is a highly reactive intermediate. nih.gov This S-oxide is generally unstable unless bulky substituents are present at the 2- and 5-positions of the thiophene ring. nih.gov Further oxidation can lead to a thiophene-1,1-dioxide. Another oxidative pathway involves the epoxidation of the C2-C3 double bond of the thiophene ring, forming a thiophene epoxide. nih.gov This epoxide can then rearrange, potentially leading to ring-opened products or hydroxylated thiophenes. nih.gov For instance, the metabolism of the thiophene-containing drug tienilic acid, which shares structural similarities with the title compound, is known to proceed through a thiophene epoxide intermediate. nih.gov Radiolytic degradation studies of thiophene have identified intermediates such as thiophene 1-oxide and thiophen-2-ol, suggesting that both sulfur oxidation and ring hydroxylation are plausible degradation pathways. researchgate.net
The degradation of the thiophene moiety can also be influenced by the reaction medium. While generally stable in many conditions, the presence of strong acids or oxidizing agents can promote ring cleavage. For example, heating with nitric acid can lead to the formation of maleic and oxalic acids from the thiophene ring. nih.gov The specific influence of the octane-1,3-dione side chain on these degradation pathways for the title compound has not been extensively reported, but it is expected to modulate the electron density of the thiophene ring and thereby its susceptibility to electrophilic and oxidative attack.
Mechanism-Based Investigations of Key Transformations
Understanding the mechanisms of the chemical transformations of this compound is essential for controlling its reactivity and designing synthetic applications. This involves both kinetic studies to determine reaction rates and rate-determining steps, as well as computational analyses to map out reaction pathways.
Kinetic Studies of Reaction Pathways and Rate-Determining Steps
Kinetic studies on thiophene-containing β-diketones have provided valuable information on their tautomeric equilibria and reaction rates. The 1,3-dicarbonyl moiety of this compound exists in a dynamic equilibrium between the diketo and enol forms. The rate of conversion between these tautomers is a key factor in the compound's reactivity.
A study on thienyl-containing β-diketones determined the first-order rate constant for the conversion of the enol to the keto form for a related compound, 1,3-di(thiophen-2-yl)propane-1,3-dione, to be 3.1 × 10⁻⁵ s⁻¹. researchgate.net This slow conversion rate indicates that the enol form is relatively stable. The rate of tautomerization can be influenced by the solvent and the presence of catalysts.
Kinetic studies on the reactions of 2-acetylthiophene (B1664040), a simpler analog, with benzofuroxans have shown that the reaction rates are dependent on the substituents on the reacting partner, following the Hammett equation. ufms.br This suggests that electronic effects play a significant role in determining the reaction kinetics. For this compound, the rate-determining step in many of its reactions, such as electrophilic substitution on the thiophene ring, is expected to be the initial attack of the electrophile to form a sigma complex, similar to other aromatic compounds. The stability of this intermediate will be influenced by the electronic nature of the dicarbonyl side chain.
Table 1: Kinetic Data for Tautomeric Conversion of a Thienyl β-Diketone
| Compound | Rate Constant (k, s⁻¹) for enol to keto conversion | Reference |
| 1,3-Di(thiophen-2-yl)propane-1,3-dione | 3.1 × 10⁻⁵ | researchgate.net |
This table presents kinetic data for a related compound to illustrate the slow conversion rate between enol and keto forms.
Computational Reaction Pathway Analysis for Elucidating Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the reaction mechanisms of thiophene derivatives. Such studies can provide detailed information about the structures of transition states and intermediates, as well as the energy barriers for different reaction pathways.
DFT studies on the reactions of thiophene derivatives have been used to investigate various transformations, including cycloaddition reactions and reactions with radicals. For example, computational studies on the reaction of thiophene-2-carbothialdehyde derivatives with nitrilimines have shown that a one-step (3+2) cycloaddition is energetically preferred over a two-step mechanism. chemrxiv.org
In the context of this compound, computational analysis could be employed to model the degradation of the thiophene ring. For instance, the energy barriers for the formation of the S-oxide versus the epoxide could be calculated to predict the major initial oxidation product. Furthermore, the subsequent rearrangement and ring-opening pathways of these reactive intermediates could be mapped out. DFT calculations have also been used to study the antioxidant properties of thiophene derivatives by analyzing parameters such as bond dissociation energies and ionization potentials. nih.gov Such computational approaches could provide valuable insights into the stability and reactivity of this compound in various chemical environments.
Advanced Applications of 1 Thiophen 2 Yl Octane 1,3 Dione and Its Derivatives in Chemical and Material Science
Solvent Extraction and Chemical Separation Processes
1-(Thiophen-2-yl)octane-1,3-dione and its derivatives have demonstrated significant potential in the realm of solvent extraction and chemical separation. These compounds act as chelating agents, selectively binding with metal ions and facilitating their transfer from an aqueous phase to an organic phase. This property is crucial for various industrial processes, including hydrometallurgy and waste treatment.
Selective Extraction of Metal Ions from Complex Mixtures
The unique molecular structure of this compound allows for the selective extraction of specific metal ions from solutions containing a variety of elements. This selectivity is paramount in processes where the goal is to isolate a valuable metal from a complex mixture, such as in mining leachates or industrial wastewater. The efficiency of this extraction is often enhanced through a phenomenon known as synergism, where the combination of the dione with another extractant leads to a greater extraction capability than the sum of the individual components. nih.gov
The extraction process involves the formation of a stable metal-chelate complex in the organic phase. The distribution of the metal ions between the aqueous and organic phases is influenced by factors such as pH, the concentration of the chelating agent, and the nature of the organic solvent. Research has shown that derivatives of this compound can be tailored to target specific metal ions, thereby improving the selectivity of the separation process.
For instance, studies have explored the extraction of divalent transition metal ions like copper(II), iron(II), cobalt(II), and nickel(II) using similar chelating agents. The extraction behavior can differ significantly among these metals, allowing for their separation. The effectiveness of the separation is often quantified by the separation factor, which is a ratio of the distribution coefficients of the two metals being separated. icm.edu.pl
Below is an interactive data table summarizing the extraction efficiency of a related compound for various metal ions.
| Metal Ion | Extraction Efficiency (%) |
| Iron(III) | >99% |
| Zinc(II) | >99% |
| Copper(II) | ~86% |
| Manganese(II) | ~17% |
Note: The data presented is for a related ionic liquid extractant and is intended to be illustrative of the selective extraction concept. mdpi.com
Application in Nuclear Fuel Cycle and Rare Earth Element Separation
The nuclear fuel cycle involves a series of industrial processes to produce electricity from uranium in nuclear power reactors. encyclopedia.pub This cycle includes the mining and milling of uranium ore, its conversion and enrichment, fuel fabrication, use in reactors, and finally, the management of spent nuclear fuel. asn.frkth.semit.edu Solvent extraction plays a critical role in the reprocessing of spent nuclear fuel, where valuable materials like uranium and plutonium are separated from fission products and other actinides.
Derivatives of this compound are being investigated for their potential use in these highly specialized separation processes. Their ability to selectively bind with specific metal ions is crucial for separating actinides and lanthanides, which often have very similar chemical properties. The development of advanced extractants is a key area of research aimed at improving the efficiency and reducing the environmental impact of the nuclear fuel cycle.
Similarly, the separation of rare earth elements (REEs) presents a significant challenge due to their chemical similarity. upenn.eduupenn.edu REEs are essential for a wide range of modern technologies, including electronics, magnets, and catalysts. upenn.eduupenn.edu Current industrial separation methods often rely on solvent extraction processes that can be inefficient and generate significant waste. upenn.eduornl.gov
Research into new extractants, including those based on β-diketone structures like this compound, is focused on improving the selectivity of the separation process. ornl.gov A higher separation factor between adjacent rare earth elements can lead to a more efficient and cost-effective process with a smaller environmental footprint. uidaho.edugoogleapis.com For example, the separation of neodymium and praseodymium, both critical for high-performance magnets, is particularly challenging, and even small improvements in the separation factor can have a significant industrial impact. ornl.govgoogleapis.com
Precursors for Advanced Functional Materials
The versatility of this compound and its derivatives extends to their use as precursors in the synthesis of advanced functional materials. Their ability to form stable complexes with a wide range of metal ions makes them suitable for various deposition techniques used to create thin films with specific electronic and optical properties.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors for Metal Oxide Thin Films
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key techniques for fabricating high-quality, thin films of materials with precise thickness control. wikipedia.org These methods are essential in the manufacturing of microelectronics, sensors, and coatings. The choice of precursor is critical to the success of both CVD and ALD processes. azonano.comalfachemic.comvt.edursc.org An ideal precursor should be volatile, thermally stable, and react cleanly to deposit the desired material. vt.edu
Metal complexes of β-diketonates, including derivatives of this compound, are often used as precursors for the deposition of metal oxide thin films. alfachemic.combohrium.com These compounds can be designed to have the desired volatility and decomposition characteristics for specific applications. For example, they have been used to deposit high-k dielectric oxides like hafnium oxide and zirconium oxide, which are crucial components in modern transistors. wikipedia.orgazonano.com
The ALD process, in particular, relies on self-limiting surface reactions to deposit one atomic layer at a time, enabling exceptional conformity and thickness control. wikipedia.orgresearchgate.netvaporpulse.com The design of suitable precursors is a continuous area of research to expand the range of materials that can be deposited by ALD and to improve the quality of the resulting films. vaporpulse.comaip.org
Components in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be incorporated into luminescent materials and are of interest for applications in Organic Light-Emitting Diodes (OLEDs). The thiophene (B33073) moiety is a well-known building block in organic electronics due to its electron-rich nature and ability to facilitate charge transport.
In luminescent materials, these compounds can act as ligands that, when complexed with a metal ion (such as a lanthanide), can enhance the metal's emission properties. The organic ligand absorbs energy and efficiently transfers it to the metal center, which then emits light of a specific color. This "antenna effect" is crucial for developing highly efficient phosphorescent materials.
Active Components in Organic Electronics (e.g., Polymer Solar Cells, Semiconductors)
Thiophene-based compounds are a cornerstone of organic electronics, finding applications in devices such as polymer solar cells (PSCs) and organic field-effect transistors (OFETs). sci-hub.cat The π-conjugated system of the thiophene ring allows for the delocalization of electrons, which is essential for charge transport. sci-hub.cat
In polymer solar cells, derivatives of this compound can be incorporated into the donor or acceptor materials of the bulk heterojunction active layer. ucla.edu The energy levels (HOMO and LUMO) of these materials can be tuned through chemical modification to optimize the absorption of sunlight and the efficiency of charge separation and collection. ucla.edursc.org The goal is to develop materials with broad absorption spectra and appropriate energy level alignment to maximize the power conversion efficiency of the solar cell. ucla.edu
As organic semiconductors, thiophene derivatives are used as the active channel material in OFETs. researchgate.netmdpi.com The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The molecular structure and solid-state packing of the thiophene-based compound play a crucial role in determining its mobility. mdpi.com Researchers are actively exploring new thiophene derivatives, including those with dione functionalities, to achieve higher mobilities and improved device performance. researchgate.net
Ligands in Catalytic Systems
The ability of β-diketones to act as bidentate ligands for metal ions is a cornerstone of their application in catalysis. nih.gov The enolic form of this compound can coordinate with a metal center, forming a stable six-membered chelate ring. The specific nature of the thiophene ring and the octyl chain can be tailored to influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity.
While direct applications of this compound as a chiral ligand are not extensively documented, its molecular framework is highly amenable to modifications for use in asymmetric catalysis. Chirality can be introduced by several methods:
Modification of the Ligand Backbone: The alkyl chain or the thiophene ring can be functionalized with chiral substituents.
Use of Chiral Auxiliaries: The diketone can be part of a larger assembly that includes a chiral component.
The development of chiral ligands is crucial for enantioselective transformations, which are vital in the synthesis of pharmaceuticals and fine chemicals. mdpi.comnih.gov Thiophene-containing chiral ligands have demonstrated significant potential in various asymmetric reactions. For instance, C2-symmetric chiral ligands like 2,5-bis(oxazolinyl)thiophene have been successfully employed in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivity. nih.gov Similarly, chiral vicinal diamines bearing a thiophene group are effective ligands for transition-metal-catalyzed asymmetric synthesis. strem.com This precedence suggests that chiral derivatives of this compound could serve as effective ligands in metal-catalyzed processes such as asymmetric hydrogenation, allylation, or cyclopropanation.
Homogeneous catalysts, while often highly active and selective, suffer from challenges in separation and recycling. Immobilizing these catalysts onto solid supports provides a practical solution, combining the advantages of homogeneous catalysis with the ease of handling of heterogeneous systems. The this compound molecule is an excellent candidate for this approach.
A metal complex formed with the β-diketone ligand can be anchored to a solid support. The functional groups on the ligand, such as the thiophene ring or the alkyl chain, can be modified to covalently attach to the support material. This creates a stable, recyclable heterogeneous catalyst.
| Support Material | Immobilization Strategy | Potential Catalytic Application |
| Silica (SiO₂) or Alumina (Al₂O₃) | Covalent attachment via a silane linker functionalized on the ligand's alkyl chain. | Oxidation, hydrogenation, C-C coupling reactions. |
| Polymeric Resins (e.g., Polystyrene) | Incorporation of the ligand into the polymer backbone during polymerization. | Ring-closing metathesis, transfer hydrogenation. researchgate.net |
| Zeolites | Encapsulation of the metal-diketonate complex within the zeolite framework. | Shape-selective oxidations (e.g., Baeyer-Villiger). |
This heterogenization strategy not only facilitates catalyst recovery but can also enhance catalyst stability and prevent metal leaching, contributing to more sustainable and cost-effective chemical processes.
Intermediates in Complex Organic Synthesis
The dual functionality of the thiophene ring and the β-dicarbonyl moiety makes this compound a highly valuable building block in organic synthesis.
Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors due to their excellent charge transport properties. nih.govrsc.org The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers.
While this compound is not typically used directly as a monomer, its β-diketone group serves as a versatile chemical handle to synthesize more complex, polymerizable building blocks. For example, the diketone can be cyclized with various reagents to form other heterocyclic systems, which are then incorporated into a polymer backbone. A key strategy involves converting the diketone into a fused ring system or another heterocycle that is subsequently halogenated for use in cross-coupling polymerization reactions.
| Polymerization Method | Monomer Type | Resulting Polymer Properties |
| Suzuki Polycondensation | Boronic esters of thiophene derivatives | High molecular weight, well-defined structure |
| Stille Coupling | Stannylated thiophene derivatives | High-performance materials for optoelectronics mdpi.com |
| Direct Arylation Polymerization (DArP) | Halogenated thiophene derivatives | Cost-effective, greener synthesis route rsc.org |
| Oxidative Coupling Polymerization | Thiophene oligomers | Porous organic polymers with high surface area rsc.org |
The long alkyl chain (derived from the octane (B31449) moiety) can also be advantageous, imparting solubility to the final polymer, which is crucial for solution-based processing and device fabrication.
The reactivity of the 1,3-dicarbonyl unit is widely exploited for the synthesis of a vast range of heterocyclic compounds. amanote.comresearchgate.net This makes this compound a powerful precursor for creating novel molecular scaffolds bearing a thiophene substituent. The general approach involves the condensation of the diketone with a binucleophilic reagent, leading to the formation of a new ring system.
| Reagent | Resulting Heterocyclic Scaffold |
| Hydrazine (B178648) (N₂H₄) | Pyrazole (B372694) |
| Hydroxylamine (B1172632) (NH₂OH) | Isoxazole (B147169) |
| Urea (CH₄N₂O) | Pyrimidine |
| Guanidine (CH₅N₃) | Aminopyrimidine |
| 1,2-Diamines | Diazepine |
| Phosphorus Pentasulfide (P₄S₁₀) | Thiadiazole or dithiole derivatives |
Furthermore, the thiophene ring and the dione functionality can participate in intramolecular cyclization or intermolecular cycloaddition reactions to construct polycyclic aromatic hydrocarbons (PAHs). mdpi.comresearchgate.net For instance, under specific conditions, the molecule could be a precursor for Friedel-Crafts type reactions or oxidative cyclodehydrogenation to form larger, fused aromatic systems. researchgate.net The synthesis of such complex scaffolds is of great interest in medicinal chemistry and materials science. espublisher.com
Concluding Remarks and Future Research Perspectives
Current Scientific Challenges and Knowledge Gaps in Thiophene (B33073) β-Diketone Research
Despite the interest in thiophene derivatives, several challenges and knowledge gaps persist in the research of thiophene β-diketones. A primary challenge lies in the synthesis of asymmetrically substituted thiophene β-diketones with high regioselectivity and yield. The reactivity of the thiophene ring, particularly its susceptibility to polymerization under certain conditions, can complicate synthetic routes. researchgate.net
A significant knowledge gap exists in the comprehensive understanding of the tautomeric equilibria of thiophene β-diketones. β-Diketones exist as a mixture of keto and enol forms, and the position of this equilibrium is crucial for their chemical reactivity and potential applications. nih.govmdpi.com While studies have been conducted on various β-diketones, detailed investigations into how the thiophene ring, especially with different substituents, influences this equilibrium in various solvents are not extensively documented. nih.govresearchgate.net This includes a lack of in-depth understanding of the intramolecular hydrogen bonding that characterizes the enol form. frontiersin.org
Furthermore, the photophysical properties of many thiophene β-diketones remain underexplored. The thiophene unit is known to impart interesting electronic properties, but a systematic study of the absorption, emission, and excited-state dynamics of compounds like 1-(Thiophen-2-yl)octane-1,3-dione is needed to unlock their potential in materials science. researchgate.netrsc.org Accessing the triplet state of monocyclic heteroaromatics like thiophene can be challenging due to high energy barriers, which limits their application in areas like photocatalysis. acs.org
Emerging Avenues for Synthetic Innovation and Structural Characterization
To address the existing challenges, researchers are exploring innovative synthetic methodologies. The classical Claisen condensation remains a fundamental approach for the synthesis of β-diketones. nih.gov However, newer methods, such as those employing soft enolization techniques, offer milder reaction conditions and potentially greater control over the synthesis of complex structures like asymmetrical 1,3-diketones. nih.gov The Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, is another key method for constructing the thiophene ring itself. pharmaguideline.comderpharmachemica.com
| Synthetic Route | Description | Key Reagents | Reference(s) |
| Claisen Condensation | Condensation of a ketone (e.g., 2-acetylthiophene) with an ester in the presence of a base. | 2-Acetylthiophene (B1664040), appropriate ester, base (e.g., sodium ethoxide) | nih.gov |
| Soft Enolization | Acylation using reagents like N-acyl benzotriazoles under mild conditions. | 2-Acetylthiophene, N-acyl benzotriazole, Lewis acid (e.g., MgBr₂·Et₂O) | nih.gov |
| Paal-Knorr Thiophene Synthesis | Cyclization of a 1,4-dicarbonyl compound. | 1,4-diketone, sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | pharmaguideline.comderpharmachemica.comnih.gov |
In the realm of structural characterization, advanced spectroscopic techniques are pivotal. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the tautomeric forms and understanding the intramolecular hydrogen bonding within these molecules. nih.govresearchgate.net Infrared (IR) spectroscopy can also provide characteristic wavenumbers to identify the different tautomers. nih.govmdpi.com For a deeper understanding of their electronic structure and photophysical behavior, techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, and computational methods such as Density Functional Theory (DFT) calculations are being increasingly employed. nih.govresearchgate.net
Outlook on the Development of Novel Functional Materials Derived from this compound Scaffolds
The unique structural and electronic features of this compound and related scaffolds make them promising building blocks for a new generation of functional materials. The ability of β-diketones to act as metal chelators is well-established, opening the door to the creation of novel metal-organic frameworks (MOFs) and coordination complexes. nih.govmdpi.com These complexes can exhibit interesting luminescent and catalytic properties. For instance, iridium complexes with thiophene-containing β-diketone ligands have shown potential for photochemical applications. nih.gov Similarly, Europium(III) complexes with β-diketonate ligands are known for their luminescent properties. mdpi.com
The thiophene moiety itself is a cornerstone of organic electronics, and incorporating it into a β-diketone structure could lead to materials with tailored optoelectronic properties. wikipedia.org Polythiophenes and oligothiophenes are known for their conductivity and are used in organic solar cells and organic light-emitting diodes (OLEDs). wikipedia.orgacs.org The β-diketone portion of the molecule can be used to tune the electronic properties and influence the solid-state packing of the material, which is crucial for charge transport. nih.gov There is also emerging research into thiophene-derived β-enamino diketones that exhibit photochromic behavior, suggesting that this compound derivatives could be developed into light-responsive materials. frontiersin.org
Future research will likely focus on synthesizing a library of derivatives based on the this compound scaffold, modifying both the thiophene ring and the octanedione chain. This will allow for a systematic investigation of structure-property relationships and the development of materials with optimized performance for specific applications, ranging from sensors and switches to advanced electronic and photonic devices. rsc.org
Q & A
Basic: What are the common synthetic routes for preparing 1-(Thiophen-2-yl)octane-1,3-dione, and how can its purity be verified?
Answer:
The synthesis of this compound typically involves acylative Friedel-Crafts reactions or condensation of thiophene derivatives with diketone precursors . For example, analogous compounds like 1-(thiophen-2-yl)butane-1,3-dione are synthesized via reactions between thiophene and acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) . Purity verification employs chromatographic techniques (e.g., flash column chromatography with Et₂O/pentane systems) and spectroscopic analysis (¹H/¹³C NMR, FTIR). Melting point determination and elemental analysis further confirm structural integrity .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify proton environments (e.g., α-protons to carbonyl groups at δ 5.5–6.0 ppm) and thiophene ring signals (δ 6.8–7.5 ppm).
- FTIR : Detect carbonyl stretching vibrations (~1700–1750 cm⁻¹) and thiophene C-S/C=C bands (~600–800 cm⁻¹).
- UV-Vis : Assess conjugation effects from the thiophene-dione system (λmax ~250–300 nm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced: How does the presence of the thiophene ring influence the reactivity of this compound in electrophilic substitution reactions, and what methodologies optimize these reactions?
Answer:
The electron-rich thiophene ring directs electrophilic substitutions (e.g., bromination, nitration) to the α-positions. Reactivity is enhanced by Lewis acids (e.g., AlCl₃) or protic acids (H₂SO₄). For example, bromination at the thiophene β-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting solvent polarity (e.g., DCM vs. THF) and temperature to minimize side reactions .
Advanced: What strategies are employed to utilize this compound as a ligand in transition metal complexes for catalytic applications, such as ring-opening polymerization (ROP)?
Answer:
The diketone moiety acts as a bidentate ligand , coordinating to metals like Zn(II) to form complexes. These complexes catalyze ROP of lactides (e.g., PLA synthesis) under homogeneous or heterogeneous conditions. Key parameters include:
- Electropolymerization : Deposit metallopolymers on electrodes (e.g., FTO) for heterogeneous catalysis.
- Reaction optimization : Adjust catalyst concentration (0.5–2.0 mol%), time (12–48 hrs), and monomer ratios to control PLA molecular weight (Mn ~10–50 kDa) and polydispersity (Đ ~1.2–1.8) .
Advanced: How can computational chemistry methods predict the electronic properties of this compound derivatives, and what insights do these models provide for designing functional materials?
Answer:
Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, charge distribution, and frontier orbital interactions. For example, the thiophene ring’s electron-donating effect lowers the LUMO energy, enhancing charge-transfer capabilities. These insights guide the design of photovoltaic materials or fluorescent probes by tuning substituents (e.g., fluorination at the diketone chain) .
Advanced: What experimental approaches are used to investigate the oxidative stability of this compound under varying conditions, and how do the resulting sulfoxides or sulfones affect its application in synthesis?
Answer:
Oxidative stability is tested using H₂O₂ or mCPBA in polar aprotic solvents (e.g., DMF). Products like sulfoxides (via single oxidation) or sulfones (double oxidation) are characterized by NMR (downfield shifts at δ 3.5–4.5 ppm for S=O) and MS. Sulfone derivatives exhibit reduced electron density, altering reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: In the context of green chemistry, what solvent systems and reaction conditions minimize byproduct formation during the synthesis of this compound derivatives?
Answer:
Solvent-free mechanochemical synthesis or biodegradable solvents (e.g., cyclopentyl methyl ether) reduce waste. Catalytic systems using recyclable Lewis acids (e.g., FeCl₃) improve atom economy. For fluorinated derivatives, difluorination protocols with minimal stoichiometric reagents (e.g., Selectfluor®) achieve high yields (>90%) with low E-factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
